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Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

For Researchers, Scientists, and Drug Development Professionals

JNJ-28330835 is a non-steroidal selective androgen receptor modulator (SARM) that has
demonstrated anabolic effects in muscle and bone in preclinical studies, with reduced activity in
prostatic tissue. While its primary target is the androgen receptor (AR), a comprehensive
understanding of its potential interactions with other steroid hormone receptors is crucial for a
complete pharmacological profile and for anticipating potential off-target effects. This guide
provides a comparative overview of the cross-reactivity of INJ-28330835 with other key steroid
receptors.

Comparative Analysis of Receptor Binding

A thorough review of publicly available scientific literature and databases did not yield specific
guantitative binding affinity data (e.g., Ki or IC50 values) for INJ-28330835 against the
glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor (PR), and
estrogen receptor (ER).

As a result, a direct quantitative comparison in a tabular format cannot be provided at this time.
The selectivity of SARMs is a critical aspect of their development, and the absence of such
data in the public domain for INJ-28330835 is a notable information gap. For context, other
selective androgen receptor modulators have been characterized for their receptor selectivity.
For instance, the SARM MK-0773 has been reported to have an IC50 of greater than 5 pM
against other steroid hormone receptors, indicating a high degree of selectivity for the
androgen receptor.
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Experimental Protocols for Assessing Steroid
Receptor Cross-Reactivity

To determine the cross-reactivity of a compound like JINJ-28330835, two primary types of in
vitro assays are typically employed: radioligand binding assays and reporter gene assays. The
following are detailed, generalized methodologies for these key experiments.

Radioligand Binding Assays

These assays directly measure the ability of a test compound to displace a radiolabeled ligand
from its receptor, allowing for the determination of the compound's binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of INJ-28330835 for the androgen receptor
(AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor
(PR), and estrogen receptor (ER).

Materials:

Recombinant human steroid receptors (AR, GR, MR, PR, ER)

o Radiolabeled ligands (e.g., [3H]-Mibolerone for AR, [3H]-Dexamethasone for GR, [3H]-
Aldosterone for MR, [3H]-Progesterone for PR, [3H]-Estradiol for ER)

e Test compound (JNJ-28330835) and reference compounds
o Assay buffer (e.qg., Tris-HCI buffer with additives)

o Glass fiber filters

« Scintillation fluid and counter

Procedure:

 Incubation: In a multi-well plate, incubate the recombinant receptor, a fixed concentration of
the radiolabeled ligand, and varying concentrations of the test compound (JNJ-28330835) or
a reference compound.

e Equilibrium: Allow the binding reaction to reach equilibrium.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1673012?utm_src=pdf-body
https://www.benchchem.com/product/b1673012?utm_src=pdf-body
https://www.benchchem.com/product/b1673012?utm_src=pdf-body
https://www.benchchem.com/product/b1673012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid
filtration through glass fiber filters.

e Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound
radioactivity.

e Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

» Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the
Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant.
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Fig. 1: Radioligand Binding Assay Workflow

Reporter Gene Assays

These functional assays measure the ability of a compound to activate or inhibit receptor-
mediated gene transcription.
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Objective: To determine the functional agonist or antagonist activity of JNJ-28330835 on AR,
GR, MR, PR, and ER.

Materials:

Mammalian cell line (e.g., HEK293, HelLa)
Expression plasmids for the respective steroid receptors

Reporter plasmid containing a hormone response element (HRE) linked to a reporter gene
(e.g., luciferase)

Transfection reagent

Cell culture medium and supplements

Test compound (JNJ-28330835) and reference agonists/antagonists
Lysis buffer and luciferase assay substrate

Luminometer

Procedure:

Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

Transfection: Co-transfect the cells with the receptor expression plasmid and the HRE-
reporter plasmid.

Treatment: After an incubation period, treat the cells with varying concentrations of the test
compound (JNJ-28330835) alone (for agonist activity) or in the presence of a known agonist
(for antagonist activity).

Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.

Lysis: Lyse the cells to release the cellular contents, including the expressed reporter protein
(e.q., luciferase).
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o Measurement: Add the luciferase substrate to the cell lysate and measure the resulting

luminescence using a luminometer.

» Data Analysis: For agonist activity, determine the concentration of the test compound that
produces 50% of the maximal response (EC50). For antagonist activity, determine the
concentration that inhibits 50% of the agonist-induced response (IC50).
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e To cite this document: BenchChem. [JNJ-28330835: An Examination of Steroid Receptor
Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673012#cross-reactivity-of-jnj-28330835-with-other-
steroid-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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